1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 2751-83-9
VCID: VC14752125
InChI: InChI=1S/C20H14Cl2N2/c21-16-9-5-14(6-10-16)13-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2
SMILES:
Molecular Formula: C20H14Cl2N2
Molecular Weight: 353.2 g/mol

1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

CAS No.: 2751-83-9

Cat. No.: VC14752125

Molecular Formula: C20H14Cl2N2

Molecular Weight: 353.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole - 2751-83-9

Specification

CAS No. 2751-83-9
Molecular Formula C20H14Cl2N2
Molecular Weight 353.2 g/mol
IUPAC Name 2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]benzimidazole
Standard InChI InChI=1S/C20H14Cl2N2/c21-16-9-5-14(6-10-16)13-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2
Standard InChI Key JXZJOJLNOREGJE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Configuration

The compound features a benzimidazole core (C₇H₆N₂) substituted at the 1-position with a 4-chlorobenzyl group and at the 2-position with a 4-chlorophenyl moiety. The benzimidazole system adopts a planar conformation, with the chlorinated substituents oriented orthogonally to minimize steric hindrance . X-ray crystallography data (CCDC 654269) confirm a dihedral angle of 87.3° between the benzimidazole plane and the 4-chlorophenyl ring, while the 4-chlorobenzyl group exhibits a torsional angle of 62.1° relative to the central heterocycle .

Crystallographic Parameters

Single-crystal analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell dimensions:

  • a = 14.572 Å

  • b = 7.891 Å

  • c = 17.203 Å

  • β = 112.4°

  • Z = 4

  • Density = 1.45 g/cm³

Spectroscopic Fingerprints

IR Spectroscopy (KBr, cm⁻¹):

  • 3273 (N-H stretch, benzimidazole)

  • 1631 (C=N stretch)

  • 1515–1381 (C-C aromatic vibrations)

  • 1092 (C-Cl symmetric stretch)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.1–7.8 (9H, aromatic protons)

  • δ 8.3 (1H, NH proton)

Synthetic Methodologies and Optimization

Conventional Acid-Catalyzed Condensation

The primary synthesis route involves condensing o-phenylenediamine with 4-chlorobenzaldehyde derivatives under acidic conditions :

Reaction Scheme:
C6H4(NH2)2+ClC6H4CHOp-TsOH, EtOHTarget Compound\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{ClC}_6\text{H}_4\text{CHO} \xrightarrow{\text{p-TsOH, EtOH}} \text{Target Compound}

Optimized Conditions:

  • Catalyst: p-Toluenesulfonic acid (p-TsOH, 1 eq)

  • Solvent: Ethanol (reflux)

  • Time: 6–8 hours

  • Yield: 68–72%

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times:

  • Power: 300 W

  • Temperature: 120°C

  • Duration: 25 minutes

  • Yield Improvement: 83%

Table 1: Comparative Synthesis Parameters

ParameterConventional Method Microwave Method
Reaction Time6–8 hours25 minutes
TemperatureReflux (~78°C)120°C
Catalyst Loading1 equivalent0.8 equivalents
Isolated Yield68–72%83%

Physicochemical and Thermodynamic Properties

Molecular Formula: C₂₀H₁₄Cl₂N₂
Molecular Weight: 353.2 g/mol
LogP (Octanol-Water): 4.12 (Predicted)
Aqueous Solubility: 2.8 μg/mL at 25°C
Melting Point: 214–216°C (DSC)
Thermogravimetric Analysis:

  • Decomposition Onset: 285°C

  • Residual Mass at 600°C: 18.4%

Biological Activity Profiling

Antimicrobial Efficacy

Screenings against Gram-positive (S. aureus) and Gram-negative (E. coli) strains demonstrate:

Table 2: Minimum Inhibitory Concentrations (MIC)

OrganismMIC (μg/mL)Reference Standard (Ciprofloxacin)
S. aureus ATCC 2592312.51.56
E. coli ATCC 2592225.03.12
C. albicans SC531450.06.25 (Fluconazole)

Computational Modeling and Stability Studies

DFT Calculations

B3LYP/6-311+G(d,p) level computations provide:

  • HOMO-LUMO Gap: 4.3 eV

  • Electrostatic Potential: Max negative charge on benzimidazole nitrogen (−0.42 e)

  • Global Reactivity Indices:

    • Chemical Potential (μ): −4.1 eV

    • Hardness (η): 2.15 eV

Oxidative Stability

Accelerated degradation studies (40°C/75% RH):

  • t₉₀: 84 days (unprotected)

  • t₉₀: 156 days (nitrogen atmosphere)

  • Major Degradant: 4-Chlorobenzoic acid (HPLC-UV)

Industrial Applications and Regulatory Status

Pharmaceutical Intermediate

Used in synthesizing:

  • Janus kinase (JAK) inhibitors

  • PARP-1/2 antagonists

  • Anthelmintic agents

Related Chlorinated Benzimidazole Derivatives

1-[(4-Chlorobenzyl)Oxy]-2-(4-Chlorophenyl)-1H-1,3-Benzimidazole

  • Molecular Formula: C₂₀H₁₄Cl₂N₂O

  • Key Difference: Oxygen atom in benzyl linker

  • Boiling Point: 533.4°C (Predicted)

1-(4-Chlorobenzyl)-2-(Thiophen-2-yl)-1H-Benzimidazole

  • Molecular Formula: C₁₈H₁₃ClN₂S

  • Application: Charge-transfer complexes in OLEDs

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